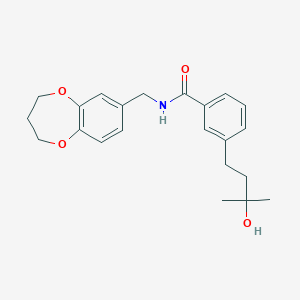

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

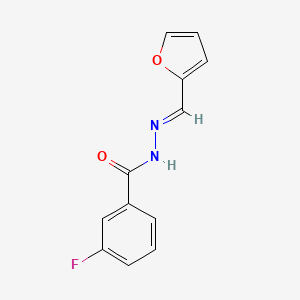

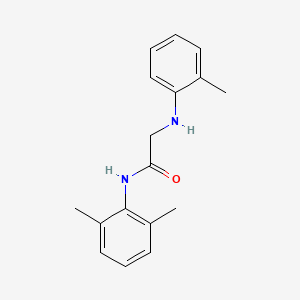

The synthesis of related compounds involves complex reactions such as the Bischler-Napieralski reaction, which can be used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into more complex structures (Browne et al., 1981). Another method includes the practical synthesis of compounds through reactions like esterification and the Suzuki−Miyaura reaction (Ikemoto et al., 2005).

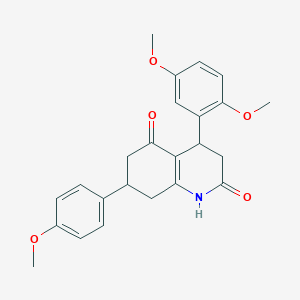

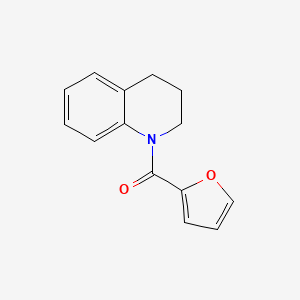

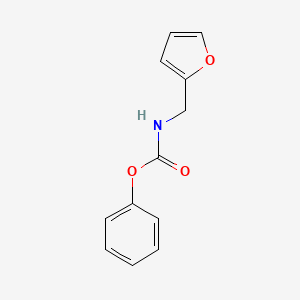

Molecular Structure Analysis

The molecular structure of related compounds can be determined through X-ray crystallography, providing insights into the stereochemical configuration of these molecules (Browne et al., 1981).

Chemical Reactions and Properties

Chemical reactions of interest include condensation reactions that lead to the synthesis of benzodiazepine derivatives, demonstrating the versatility of these molecules in forming compounds with a broad spectrum of biological activities (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to the one can be investigated through techniques like X-ray diffraction, which reveals the crystalline structure and helps in understanding the solid-state properties of these materials (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through various synthetic and analytical methods. For instance, the synthesis of benzamides and their derivatives highlights the chemical versatility and potential pharmacological applications of these compounds (Patel & Patel, 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Microwave-Induced Synthesis of Antitumor Agents : A study detailed the microwave-induced synthesis of novel dihydro-1,5-benzodioxepines, showcasing their potential as antitumor agents. This process highlights the utility of benzodioxepine derivatives in developing compounds with significant activity against various cancer cell lines (Insuasty et al., 2008).

Synthesis of Copolymers : Research on the synthesis of copolymers involving N-phthalimidoethyl methacrylate demonstrates the versatility of related compounds in materials science. These polymers, characterized by various spectroscopic techniques, indicate the potential for creating novel materials with tailored properties (Jayakumar et al., 2000).

Biological Activity and Applications

Histone Deacetylase Inhibitors : A compound structurally related to benzodioxepines, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was identified as a histone deacetylase (HDAC) inhibitor with potential anticancer properties. This highlights the role of benzodioxepine derivatives in developing new therapeutic agents (Zhou et al., 2008).

Antimicrobial Activity : Derivatives of benzimidazol-1-yl-methyl-benzamide, which share a core structural motif with benzodioxepines, have been evaluated for their antimicrobial activity. This demonstrates the potential of such compounds in addressing bacterial and fungal infections (Sethi et al., 2016).

Potential Therapeutic Applications

Alzheimer's Disease Treatment : The development of 5-aroylindolyl-substituted hydroxamic acids, including compounds related to benzodioxepines, as selective HDAC6 inhibitors showcases their potential in ameliorating Alzheimer's disease phenotypes. These compounds offer a new avenue for treatment strategies (Lee et al., 2018).

CCR5 Antagonist for HIV : The synthesis of an orally active CCR5 antagonist, structurally similar to benzodioxepines, represents a significant advance in HIV treatment. This compound's practical synthesis method could facilitate the development of new drugs for managing HIV/AIDS (Ikemoto et al., 2005).

Propriétés

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,25)10-9-16-5-3-6-18(13-16)21(24)23-15-17-7-8-19-20(14-17)27-12-4-11-26-19/h3,5-8,13-14,25H,4,9-12,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRJLLAAYUFREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCCCO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)